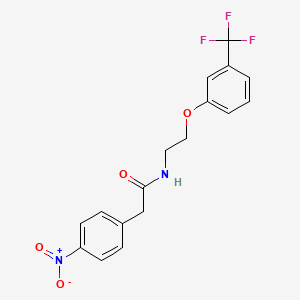

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a complex organic compound that features a nitrophenyl group, a trifluoromethyl group, and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nitration of a phenyl ring to introduce the nitro group, followed by the formation of the acetamide linkage through an amide coupling reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a well-established method in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves several steps, including the formation of key intermediates through reactions such as Williamson ether synthesis and acylation. The trifluoromethyl and nitrophenyl groups play crucial roles in enhancing the compound's biological activity and solubility properties.

Antitubercular Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated, revealing minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv. The most potent derivative showed an MIC of 4 µg/mL, indicating strong potential for further development as an antitubercular agent .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 3m | 4 | Potent |

| 3k | 64 | Moderate |

| 3a | 16 | Moderate |

| 3b | 32 | Moderate |

Antiplasmodial Activity

In addition to its antitubercular properties, compounds structurally related to this compound have shown promising antiplasmodial activity against Plasmodium falciparum. For example, a study identified a derivative with an IC50 value of 0.2690 µM against the NF54 strain of P. falciparum, highlighting its potential as a lead compound in malaria treatment .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound suggest that modifications in the phenoxy and acetamide moieties significantly influence biological activity. Key observations include:

- Substitution Patterns : The presence of trifluoromethyl and nitro groups enhances lipophilicity and biological activity.

- Cytotoxicity : Compounds demonstrated low cytotoxicity in vitro, indicating a favorable safety profile for further development.

- Selectivity Index : High selectivity indices were observed for certain derivatives, suggesting their potential as targeted therapies with reduced side effects .

Case Studies

- Antitubercular Development : A novel series based on similar scaffolds was synthesized, leading to the identification of compounds with robust activity against resistant strains of M. tuberculosis. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

- Malaria Treatment : The exploration of phenoxybenzamide derivatives revealed several candidates with high antiplasmodial activity and low cytotoxicity, paving the way for new treatments against malaria .

Mecanismo De Acción

The mechanism of action of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparación Con Compuestos Similares

Similar Compounds

2,3-dichloro-5-(trifluoromethyl)-pyridine: Used in agrochemicals and pharmaceuticals.

Trifluoromethyl amines: Known for their biological activities and used in various chemical syntheses.

Uniqueness

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is unique due to the combination of its nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a novel acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of key intermediates through nucleophilic substitution reactions and coupling reactions involving trifluoromethylated phenols and nitrophenyl derivatives.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties. For instance, a related series of compounds, including variations of this compound, were evaluated for their activity against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, with some derivatives showing enhanced activity compared to standard antibiotics such as cefadroxil .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies against several cancer cell lines. Notably, compounds featuring similar structural motifs demonstrated promising antiproliferative activities. For example, one study reported IC50 values for related acetamide derivatives against breast cancer cell lines (MCF7) and prostate cancer cell lines (PC-3), suggesting that modifications to the acetamide scaffold could yield potent anticancer agents .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF7 | 1.95 | This compound |

| PC-3 | 0.67 | Related derivative |

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways critical for microbial growth and cancer cell proliferation. Studies suggest that these compounds may interfere with DNA synthesis or function as enzyme inhibitors, leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A series of acetamide derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .

- Anticancer Screening : In a comprehensive screening of 58 different cancer cell lines by the National Cancer Institute (NCI), several derivatives exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c18-17(19,20)13-2-1-3-15(11-13)26-9-8-21-16(23)10-12-4-6-14(7-5-12)22(24)25/h1-7,11H,8-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXINQRJYXSYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.